2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzoylamino group, a tert-butyl group, and a tetrahydrobenzothiophene core
Preparation Methods
The synthesis of 2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the benzoylamino group and the tert-butyl group. The final step involves the addition of the N-propyl group to complete the structure. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. .
Scientific Research Applications
2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity
Mechanism of Action
The mechanism of action of 2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
When compared to similar compounds, 2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-benzoylamino-5-cyanomethyl-1,3,4-oxadiazole: Known for its antioxidant properties.
N-(5-(7-methyl-5-oxo-2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide: Exhibits high protection against DNA damage
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C23H30N2O2S |
---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H30N2O2S/c1-5-13-24-21(27)19-17-12-11-16(23(2,3)4)14-18(17)28-22(19)25-20(26)15-9-7-6-8-10-15/h6-10,16H,5,11-14H2,1-4H3,(H,24,27)(H,25,26) |
InChI Key |
YSRQEPWLWMVPFX-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCNC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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